tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(prop-2-yn-1-yloxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Deprotection Reactions: The tert-butyl carbamate group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Potassium carbonate, DMF, elevated temperatures.
Click Chemistry: Copper sulfate, sodium ascorbate, azide-bearing compounds, room temperature.
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature.
Major Products Formed:
Substitution Reactions: Substituted propargyl derivatives.
Click Chemistry: 1,2,3-triazoles.
Deprotection Reactions: Free amines.
Scientific Research Applications
Chemistry: tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry reactions .
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of biological processes and the development of bioconjugates .
Medicine: While not directly used as a therapeutic agent, it serves as an intermediate in the synthesis of potential drug candidates and bioactive molecules .
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate primarily involves its reactivity with other chemical species. The propargyl group allows for click chemistry reactions, forming stable triazole linkages. The tert-butyl carbamate group provides protection for amines, which can be selectively deprotected under acidic conditions to reveal the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: Similar structure with a shorter carbon chain.
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: Contains an additional ethoxy group.
tert-Butyl (3-(3-(prop-2-yn-1-yloxy)propoxy)propyl)carbamate: Contains an additional propoxy group.
Uniqueness: tert-Butyl (3-(prop-2-yn-1-yloxy)propyl)carbamate is unique due to its specific carbon chain length and functional groups, which provide distinct reactivity and applications in various fields of research and industry .
Properties
Molecular Formula |
C11H19NO3 |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(3-prop-2-ynoxypropyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-5-8-14-9-6-7-12-10(13)15-11(2,3)4/h1H,6-9H2,2-4H3,(H,12,13) |
InChI Key |
QIKPEQVGXKJLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCC#C |
Origin of Product |
United States |
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